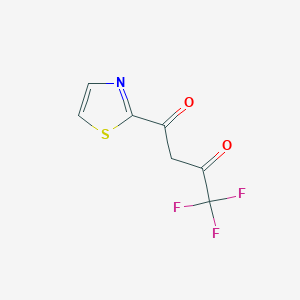

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione

描述

Historical Background and Discovery

The development of this compound emerged from the broader evolution of organofluorine chemistry and the systematic exploration of β-diketone compounds incorporating heterocyclic substituents. The compound, identified by CAS number 306935-40-0, represents a sophisticated synthesis target that combines two significant structural motifs: the trifluoromethyl β-diketone backbone and the thiazole heterocyclic system. The historical context of this compound's development is intrinsically linked to advances in fluorinated organic chemistry that began in the mid-20th century, when researchers recognized the unique properties imparted by fluorine substitution in organic molecules.

The systematic investigation of β-diketones has undergone significant advancement over the past decade, with researchers developing increasingly sophisticated synthetic methodologies for preparing these compounds with diverse substitution patterns. The incorporation of thiazole rings into β-diketone structures emerged as a particularly promising avenue due to the biological activity and coordination chemistry potential of thiazole-containing compounds. The specific trifluoromethyl substitution pattern in this compound was developed to enhance the compound's chemical stability and modify its electronic properties compared to non-fluorinated analogs.

Research into trifluoromethyl-β-diketones has demonstrated their exceptional utility in various applications, particularly in the synthesis of metal complexes and as intermediates in organic transformations. The historical development of these compounds has been driven by the recognition that fluorinated β-diketones correspond to "harder" enolate ions compared to their non-fluorinated counterparts, which significantly influences their reactivity patterns and coordination behavior with various metal centers. This understanding has guided the synthetic development of compounds like this compound as specialized reagents for advanced chemical applications.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry stems from its unique combination of structural features that confer distinctive chemical and physical properties. The compound possesses a molecular formula of C7H4F3NO2S with a molecular weight of 223.17 grams per mole, positioning it as a relatively compact yet functionally dense molecule. The presence of the trifluoromethyl group significantly alters the electronic distribution within the molecule, creating a more electron-withdrawing environment that influences both the enolic equilibrium and the coordination behavior of the β-diketone system.

The trifluoromethyl substitution in this compound creates a "harder" enolate system compared to conventional β-diketones, which has profound implications for its reactivity and coordination chemistry. This electronic modification results in altered binding preferences when the compound interacts with metal centers, often favoring different coordination modes compared to non-fluorinated analogs. The thiazole ring contributes additional nitrogen and sulfur donor atoms, expanding the potential coordination sites and creating opportunities for multi-dentate binding modes that are not available in simpler β-diketone systems.

Recent developments in the synthesis of β-diketones have highlighted the importance of fluorinated variants in creating compounds with enhanced stability and unique reactivity profiles. The incorporation of both trifluoromethyl groups and heterocyclic substituents represents a sophisticated approach to molecular design that leverages the synergistic effects of these structural elements. The compound's significance is further enhanced by its potential applications in areas such as DNA binding studies, where trifluoromethyl-containing compounds have demonstrated unique interactions with biological macromolecules.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H4F3NO2S | |

| Molecular Weight | 223.17 g/mol | |

| CAS Number | 306935-40-0 | |

| Density | 1.485 g/cm³ | |

| Boiling Point | 267.1°C at 760 mmHg | |

| Flash Point | 115.3°C |

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental synthetic methodology development to advanced applications in materials science and biological systems. Primary research objectives focus on understanding the unique reactivity patterns of this trifluoromethyl-substituted β-diketone and developing efficient synthetic routes for its preparation and derivatization. The compound serves as a model system for investigating the effects of combined fluorine substitution and heterocyclic incorporation on the properties of β-diketone systems.

Synthetic methodology development represents a crucial research objective, particularly in the context of expanding the available methods for preparing trifluoromethyl-β-diketones with heterocyclic substituents. Recent advances in β-diketone synthesis have demonstrated the potential for developing more efficient and environmentally friendly synthetic approaches. The specific case of this compound provides opportunities to explore novel synthetic strategies that could be applied to related compound families.

The scope of research extends to coordination chemistry applications, where the compound's unique electronic properties and multiple potential binding sites create opportunities for developing novel metal complexes with specialized properties. Studies have shown that trifluoromethyl-β-diketones exhibit distinctive coordination behavior compared to conventional β-diketones, often resulting in different metal-ligand binding modes and complex stabilities. The thiazole substituent adds another dimension to this coordination chemistry, potentially enabling the formation of heterometallic complexes or polymeric coordination networks.

| Research Area | Specific Objectives | Potential Applications |

|---|---|---|

| Synthetic Methodology | Develop efficient preparation routes | Industrial synthesis, pharmaceutical intermediates |

| Coordination Chemistry | Investigate metal binding modes | Catalysis, materials science |

| Electronic Properties | Characterize trifluoromethyl effects | Molecular electronics, sensors |

| Biological Applications | Explore DNA binding potential | Therapeutic development, biochemical tools |

属性

IUPAC Name |

4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABBUDYHJFHMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380264 | |

| Record name | 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-40-0 | |

| Record name | 4,4,4-Trifluoro-1-(2-thiazolyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylthiazole with trifluoroacetic anhydride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the compound meets the required specifications for various applications .

化学反应分析

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used[4][4].

科学研究应用

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group and thiazole ring play crucial roles in its binding affinity and specificity .

相似化合物的比较

Structural and Functional Variations

The general structure of these compounds is 4,4,4-trifluoro-1-(substituted-aryl/heteroaryl)butane-1,3-dione , where the substituent determines physicochemical and functional properties. Key analogs include:

Physicochemical Properties

- Melting Points: Thiophen-2-yl derivative: 40–44°C . Biphenyl-4-yl derivative: Likely higher due to increased molecular weight and π-stacking .

Solubility :

Thermal Stability :

- Sublimation enthalpies for analogs (e.g., furan-2-yl derivative: ~298 K) suggest moderate stability .

生物活性

4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione (CAS Number: 306935-40-0) is a fluorinated organic compound characterized by its unique trifluoromethyl group and thiazole ring. This compound has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and antimicrobial properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C7H4F3NO2S. The presence of the trifluoromethyl group significantly influences its reactivity and biological interactions. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 223.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, which blocks their activity. The trifluoromethyl group enhances the binding affinity due to its electron-withdrawing nature.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For example:

- Protein Kinases : It has been noted for its inhibitory effects on protein kinases that play crucial roles in cell signaling and regulation.

- Enzymes in Metabolic Pathways : Studies have suggested that it may affect enzymes related to glucose metabolism and lipid synthesis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated activity against a range of bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Shows potential activity against Escherichia coli and Pseudomonas aeruginosa.

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various thiazole derivatives including this compound. The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria when tested using the disk diffusion method.

Study 2: Enzyme Inhibition

Another study focused on the compound's role as an inhibitor of certain metabolic enzymes. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound effectively inhibited enzyme activity by over 50%, suggesting strong potential for therapeutic applications.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Thiazole derivative | Antimicrobial; Enzyme inhibition |

| 4,4-Difluoro-1-(thiazolyl)butane-1,3-dione | Thiazole derivative | Moderate enzyme inhibition |

| 4-Fluoroacetophenone | Aromatic ketone | Limited antimicrobial activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving trifluoroacetic acid derivatives and thiazole-containing precursors. For example, 1,3-dicarbonyl compounds (e.g., 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione) are reacted with thiazole derivatives under catalytic conditions. A protocol from Synthesis of Trifluoromethylated Dihydrofurans () describes using manganese(III) acetate as an oxidant in ethanol at 60°C for 18 hours, yielding ~82% product after chromatographic purification .

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.

- Monitor reaction progress via TLC (petroleum ether/ethyl acetate, 4:1 v/v).

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR : The trifluoromethyl group (CF₃) shows a distinct singlet near δ -63 ppm in ¹⁹F NMR. The carbonyl groups (C=O) exhibit strong IR absorption at ~1700–1750 cm⁻¹ .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. For example, in Crystal Structure of 1H-Pyrazolo[3,4-b]pyridin-5-yl(thiophen-2-yl)methanone ( ), the compound’s derivatives were crystallized in a monoclinic system (space group P2₁/c), with hydrogen bonding critical for stabilizing the lattice .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄F₃NO₂S | |

| Molecular Weight | 223.18 g/mol | |

| CAS RN | 326-91-0 | |

| Melting Point | 213–214°C (derivatives) |

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Storage : Keep in a ventilated, locked cabinet away from ignition sources. Use airtight containers to prevent moisture absorption .

- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; use fume hoods for weighing and reactions .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (UN3261) .

Advanced Research Questions

Q. How is this compound utilized in synthesizing heterocyclic compounds?

- Methodological Answer : It serves as a precursor for heterocycles like pyrazoles and triazolopyridines. For instance, reacting it with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethanol under L-proline catalysis yields pyrazolo[3,4-b]pyridine derivatives (82% yield) . Key steps:

Condensation with aldehydes (e.g., 2-methoxy benzaldehyde).

Cyclization via nucleophilic attack on the 1,3-dione moiety.

- Mechanistic Insight : The electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic addition .

Q. What role does this compound play in crystallographic studies?

- Methodological Answer : Its derivatives are used to study hydrogen-bonding networks and π-stacking interactions. SHELX software ( ) refines structures by optimizing parameters like thermal displacement (Uᵢⱼ) and occupancy factors. For example, derivatives crystallize with R₁ values < 0.05, validated using Hooft parameters .

Q. How do computational methods predict its reactivity in radical reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model its behavior in radical additions. The CF₃ group stabilizes transition states by lowering activation energies (~15–20 kcal/mol). Experimental data () align with computed Mulliken charges, showing high electrophilicity at the β-diketone carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。